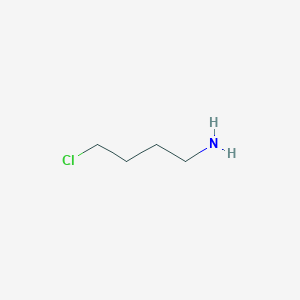

4-Chlorobutan-1-amine

Descripción

Contextual Significance in Organic Synthesis and Medicinal Chemistry

The importance of 4-chlorobutan-1-amine in organic synthesis is underscored by its frequent use as a precursor to various heterocyclic compounds, particularly those containing nitrogen. metoree.comresearchgate.netsmolecule.com The presence of both an amine and an alkyl halide within the same molecule facilitates intramolecular cyclization reactions, providing a straightforward route to valuable scaffolds like pyrrolidine (B122466). metoree.comresearchgate.netsmolecule.com Pyrrolidine and its derivatives are prevalent structural motifs in a vast number of natural products and pharmaceutically active compounds. metoree.com

In medicinal chemistry, the utility of this compound extends to its role as a key intermediate in the development of novel therapeutic agents. cymitquimica.comchemscene.com The ability to readily introduce a four-carbon chain with a reactive handle for further functionalization makes it an attractive component in the design and synthesis of drug candidates. Researchers leverage the reactivity of the chloro and amino groups to construct molecules with potential applications in areas such as anticancer research.

Scope and Academic Relevance of Research into this compound

The academic relevance of this compound is evident from its application in a variety of research contexts, from fundamental studies of reaction mechanisms to the development of new synthetic methodologies. researchgate.netorganic-chemistry.org Its bifunctional nature allows for its participation in a range of chemical reactions, including nucleophilic substitutions, alkylations, and acylations. cymitquimica.com

A significant area of research involves the use of this compound in the synthesis of pyrrolidine derivatives. The intramolecular cyclization of this compound, typically promoted by a base, is a classic and efficient method for forming the five-membered pyrrolidine ring. metoree.comresearchgate.netwikimedia.org This transformation is a cornerstone of heterocyclic chemistry and is frequently explored in academic laboratories.

Furthermore, the compound serves as a valuable tool in the broader field of organic synthesis, enabling the construction of more complex molecular architectures. enamine.netgbcramgarh.in Its ability to introduce a defined four-carbon spacer with a terminal amine group is a useful strategy in the assembly of target molecules with specific structural and functional requirements. smolecule.com The ongoing exploration of new reactions and applications involving this compound highlights its continued importance in the academic and industrial chemical research landscape. marketpublishers.com

Table 1: Key Reactions and Applications of this compound

| Reaction Type | Reagents/Conditions | Product Class | Significance |

|---|---|---|---|

| Intramolecular Cyclization | Strong Base | Pyrrolidines | Fundamental route to a key heterocyclic scaffold. metoree.comresearchgate.net |

| Nucleophilic Substitution | Various Nucleophiles | Functionalized Butylamines | Introduction of diverse functional groups. cymitquimica.com |

| Alkylation/Acylation | Alkyl/Acyl Halides | N-Substituted Derivatives | Modification of the amine group for further synthesis. cymitquimica.com |

| Precursor for Bioactive Molecules | Multi-step Synthesis | Pharmaceuticals | Building block in drug discovery and development. chemscene.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-chlorobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN/c5-3-1-2-4-6/h1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOOQMSPHMFXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507284 | |

| Record name | 4-Chlorobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42330-95-0 | |

| Record name | 4-Chlorobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 4 Chlorobutan 1 Amine and Its Derivatives

Established Synthetic Routes to 4-Chlorobutan-1-amine

This compound is a bifunctional organic compound featuring a primary amine and a chloroalkane. This structure makes it a valuable intermediate in the synthesis of various chemicals, including pharmaceuticals. Several established methods exist for its preparation, primarily involving halogenation, functional group interconversions, and amination strategies.

Halogenation and Functional Group Interconversion Pathways

One of the primary routes to this compound involves the transformation of precursor molecules that already contain the four-carbon backbone. These methods often start from readily available chemicals and involve sequential reactions to introduce the desired chloro and amino functionalities.

A common precursor is 4-amino-1-butanol . wikipedia.org This alkanolamine can undergo halogenation to replace the hydroxyl group with a chlorine atom. Reagents like thionyl chloride (SOCl₂) or hydrogen chloride are typically employed for this conversion. mdma.ch The reaction with thionyl chloride is particularly effective as it produces gaseous byproducts (SO₂ and HCl), which can simplify the purification process.

Another significant pathway starts with γ-butyrolactone . This lactone can be opened and chlorinated to form 4-chlorobutyryl chloride . google.comganeshremedies.comprepchem.com This acid chloride can then be converted to 4-chlorobutyramide by reaction with ammonia (B1221849). Subsequent reduction of the amide group, for instance with a reducing agent like lithium aluminum hydride (LiAlH₄), yields the target this compound.

Alternatively, 4-chlorobutyronitrile (B21389) serves as a key intermediate. wikipedia.org This compound can be prepared from the reaction of 1-bromo-3-chloropropane (B140262) with potassium cyanide. wikipedia.org The nitrile group in 4-chlorobutyronitrile can then be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, to afford this compound. scielo.brgoogle.com

Interactive Data Table: Functional Group Interconversion Pathways

| Starting Material | Key Intermediate(s) | Key Reactions |

|---|---|---|

| 4-Amino-1-butanol | N/A | Halogenation (e.g., with SOCl₂) |

| γ-Butyrolactone | 4-Chlorobutyryl chloride, 4-Chlorobutyramide | Ring-opening/Chlorination, Amidation, Reduction |

| 1-Bromo-3-chloropropane | 4-Chlorobutyronitrile | Cyanation, Nitrile Reduction |

Amination Strategies (e.g., from Halogenated Precursors or Alcohols)

Amination strategies focus on introducing the amine group onto a pre-existing four-carbon chain that already contains the chlorine atom.

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides. wikipedia.orgbyjus.com This method avoids the over-alkylation often seen with direct amination using ammonia. In this context, a suitable starting material would be a 1,4-dihalobutane, such as 1-bromo-4-chlorobutane (B103958) or 1,4-dichlorobutane. The synthesis proceeds by first reacting potassium phthalimide (B116566) with the alkyl halide in a nucleophilic substitution reaction to form an N-alkylphthalimide intermediate. nrochemistry.com This intermediate is then cleaved, typically using hydrazine (B178648) (the Ing-Manske procedure) or acidic hydrolysis, to release the primary amine. nrochemistry.comyoutube.com This method is advantageous for its high selectivity for primary amines. byjus.com

Another approach is reductive amination . This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.org To synthesize this compound, one could theoretically start with 4-chlorobutanal. This aldehyde would be reacted with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. mdpi.comresearchgate.net Common reducing agents for this purpose include sodium borohydride (B1222165) or catalytic hydrogenation. libretexts.org

Interactive Data Table: Amination Strategies

| Strategy | Precursor | Key Reagents | Description |

|---|---|---|---|

| Gabriel Synthesis | 1-Bromo-4-chlorobutane | Potassium phthalimide, Hydrazine | Forms a primary amine via an N-alkylphthalimide intermediate, preventing over-alkylation. wikipedia.orgbyjus.com |

| Reductive Amination | 4-Chlorobutanal | Ammonia, Reducing Agent (e.g., NaBH₄) | Reaction of an aldehyde with ammonia to form an imine, which is subsequently reduced to the amine. libretexts.orgresearchgate.net |

Novel and Emerging Synthetic Techniques for Related Butanamine Structures

While traditional methods are well-established, research continues to focus on developing more efficient, selective, and sustainable synthetic routes for amines. These novel techniques, though not always demonstrated specifically for this compound, are highly relevant for the synthesis of its structural analogues.

Catalytic Approaches in Amine Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency and reduce waste. For the synthesis of butanamine structures, several catalytic approaches are noteworthy.

Catalytic amination of alcohols is a green alternative to traditional methods. For instance, butanol can be reacted with ammonia over a heterogeneous catalyst, such as alumina, at high temperatures to produce butylamine. This process avoids the use of stoichiometric reagents and generates water as the primary byproduct.

Carbonylation reactions using carbon dioxide as a C1 source are also being explored. For example, the catalytic carbonylation of 1-butanamine with CO₂ over heterogeneous catalysts like manganese dioxide (MnO₂) or yttria-stabilized zirconia (YSZ-8) can produce N,N'-dibutylurea. mdpi.comresearchgate.net While this produces a urea (B33335) derivative, it highlights the use of CO₂ in building more complex molecules from simple amines.

Reductive amination has also seen advances through catalysis. The liquid-phase hydrogenation of butyronitrile (B89842) to butylamines can be achieved using nickel-based catalysts (e.g., Ni/SiO₂). scielo.br The choice of solvent in these reactions can significantly influence the selectivity towards the primary amine. scielo.br

Biocatalytic Transformations and Amine Borrowing Methodologies

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a sustainable alternative to traditional chemical synthesis. diva-portal.orgTransaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. rsc.org This technology is particularly powerful for producing chiral amines. mdpi.com For instance, a prochiral ketone can be stereoselectively aminated to produce a single enantiomer of a chiral butanamine, a process of great interest to the pharmaceutical industry. oup.comresearchgate.net The efficiency of these reactions can be enhanced by immobilizing the enzymes on solid supports. oup.com

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an elegant and atom-economical strategy for the N-alkylation of amines using alcohols. rsc.orgrsc.orgwhiterose.ac.uk In this process, a metal catalyst temporarily "borrows" hydrogen from an alcohol to form an intermediate aldehyde or ketone. rsc.orgwhiterose.ac.uk This reactive intermediate then condenses with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the N-alkylated amine with water as the only byproduct. rsc.org This method has been successfully applied using various transition metal catalysts and can be accelerated using techniques like microwave heating. organic-chemistry.org Electrocatalytic versions of this methodology are also being developed, further enhancing its green credentials. osti.gov

Principles of Sustainable Synthesis in this compound Analogues

The principles of green chemistry are increasingly guiding the development of new synthetic routes for all chemicals, including butanamine analogues. opcw.org The goal is to design processes that are safer, more efficient, and have a lower environmental impact. bio-conferences.org

Key principles applicable to amine synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. opcw.org Catalytic processes like borrowing hydrogen and reductive amination are inherently more atom-economical than classical methods that use stoichiometric reagents. rsc.orgrsc.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, reducing waste. opcw.orgbio-conferences.org Homogeneous and heterogeneous catalysts are central to modern, greener amine syntheses. jddhs.com

Use of Renewable Feedstocks : As the chemical industry moves away from fossil fuels, the use of biomass as a starting material is becoming more important. acs.org Alcohols, which can be derived from biomass, are key starting materials in sustainable methods like the borrowing hydrogen methodology. rsc.org

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or eliminated. opcw.org Research is focused on using greener solvents like water, bio-based solvents, or even performing reactions under solvent-free conditions. organic-chemistry.orgjddhs.com

Design for Energy Efficiency : Reactions should be designed to be as energy-efficient as possible, for example, by running them at ambient temperature and pressure. opcw.org The use of microwave-assisted synthesis can reduce reaction times and energy consumption. jddhs.com

By applying these principles, the synthesis of butanamine analogues and other valuable chemicals can be made more sustainable, reducing their environmental footprint. acs.org

Synthesis of Key Intermediates Utilizing 4-Chlorobutan-1-aminecymitquimica.commdpi.com

This compound serves as a versatile bifunctional building block in organic synthesis. The presence of a primary amine and a reactive alkyl chloride within the same molecule allows for a variety of chemical transformations, making it a valuable precursor for a range of key intermediates. cymitquimica.com Its utility is particularly pronounced in the construction of substituted butanamine frameworks and in the derivatization for more complex molecular architectures.

Formation of Substituted Butanamine Frameworks

The dual functionality of this compound enables its use in the synthesis of diverse substituted butanamine frameworks. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution, while the amine group can act as a nucleophile or be protected and then deprotected in subsequent steps. This allows for the introduction of a wide array of functional groups onto the butane (B89635) backbone.

A common strategy involves the reaction of this compound with various nucleophiles. For instance, phenols can be alkylated using this compound under basic conditions to yield 4-phenoxybutan-1-amine (B92858) derivatives. An example is the synthesis of 4-(2,4-di-tert-pentylphenoxy)butan-1-amine (B1594784), where the alkylated phenol (B47542) is reacted with this compound in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. Similarly, naphthalen-1-ol can undergo a nucleophilic substitution reaction with this compound to form N-benzyl-4-naphthalen-1-yloxybutan-1-amine.

The amine group of this compound can also be the reactive site. For example, it can react with chloroformates, such as tert-butyl chloroformate, in the presence of a base like triethylamine (B128534) to produce carbamate-protected intermediates like tert-butyl (4-chlorobutyl)carbamate. vulcanchem.com These protected intermediates are then used in further synthetic steps where the carbon-chlorine bond is targeted for substitution.

Another important reaction is intramolecular cyclization. When treated with a strong base, this compound undergoes an intramolecular nucleophilic substitution to form pyrrolidine (B122466), a common five-membered nitrogen heterocycle. mdpi.com This transformation is a key step in the synthesis of various pyrrolidine-containing bioactive molecules. mdpi.com

| Reactant with this compound | Product | Reaction Type | Significance of Product |

|---|---|---|---|

| 2,4-Di-tert-pentylphenol | 4-(2,4-Di-tert-pentylphenoxy)butan-1-amine | Nucleophilic Substitution (O-alkylation) | Intermediate for bioactive compounds. |

| Naphthalen-1-ol | N-benzyl-4-naphthalen-1-yloxybutan-1-amine | Nucleophilic Substitution (O-alkylation) | Intermediate in organic synthesis. |

| tert-Butyl chloroformate | tert-Butyl (4-chlorobutyl)carbamate | N-Acylation | Amine-protected intermediate for multi-step synthesis. vulcanchem.com |

| Strong Base (e.g., NaOH) | Pyrrolidine | Intramolecular Nucleophilic Substitution | Core structure of many natural and synthetic drugs. mdpi.com |

Derivatization for Complex Molecular Architectures

The strategic utilization of this compound as a starting material allows for the construction of intricate molecular architectures with potential applications in medicinal chemistry and materials science. Its bifunctional nature is key to accessing these complex structures.

One area of application is in the synthesis of bioactive compounds. For example, derivatives of 4-(2,4-di-tert-pentylphenoxy)butan-1-amine have been investigated for their potential anticancer activity. Furthermore, this compound is a precursor in the synthesis of pyrrolidine dithiocarbamate, a compound reported to be a potent inducer of the NRF2 signaling pathway, which is involved in cellular protection against oxidative stress. mdpi.com It is also used in the preparation of P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide, a benzenesulphonamide derivative.

The development of chiral compounds is another significant application. The butanamine framework can be modified to create stereogenic centers, which are essential for the development of pharmaceuticals with specific biological activities. For instance, biocatalytic approaches using transaminases with ω-chloroketones, which can be conceptually derived from this compound, have been employed for the asymmetric synthesis of 2-substituted pyrrolidines. acs.org

In the field of materials science, this compound has been used in the synthesis of polymers with enhanced properties. The amine and chloro functionalities allow for its incorporation into polymer chains, potentially improving thermal stability and mechanical properties.

| Complex Molecule | Role of this compound | Field of Application |

|---|---|---|

| Derivatives of 4-(2,4-Di-tert-pentylphenoxy)butan-1-amine | Key building block | Medicinal Chemistry (e.g., anticancer research). |

| Pyrrolidine dithiocarbamate | Precursor for the pyrrolidine ring | Biochemical Research (NRF2 signaling pathway). mdpi.com |

| P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide | Provides the 4-chlorobutyl moiety | Pharmaceutical and Chemical Research. |

| Chiral 2-substituted pyrrolidines | Conceptual precursor to ω-chloroketones | Asymmetric Synthesis, Medicinal Chemistry. acs.org |

| Polymers with enhanced thermal and mechanical properties | Monomer or cross-linking agent | Materials Science. |

Scale-Up Considerations and Industrial Synthesis Research for Amines

The transition from laboratory-scale synthesis to industrial production of amines, including those derived from this compound, presents a unique set of challenges and considerations. Key factors include process safety, reaction efficiency, cost-effectiveness, and environmental impact.

Industrial production of derivatives of this compound generally involves the scale-up of established laboratory procedures. This requires careful optimization of reaction conditions such as temperature, pressure, and stoichiometry to maximize yield and minimize the formation of byproducts. vulcanchem.com The use of automated reactors can aid in controlling these parameters and ensuring batch-to-batch consistency. vulcanchem.com For instance, in the production of tert-butyl (4-chlorobutyl)carbamate, automated reactors are used to control temperature and pH, leading to optimized yields of up to 95%. vulcanchem.com

Safety is a paramount concern, especially when dealing with reactive intermediates like haloamines. N-chloroamines, for example, are known to be unstable, and their preparation and use on a large scale can pose safety risks. beilstein-journals.org Research into continuous-flow reactors has shown promise in mitigating these risks by allowing for the in-situ generation and immediate consumption of such unstable intermediates, thereby minimizing their accumulation and the potential for hazardous events. beilstein-journals.org This approach has been explored for reactions involving N-chloramines and could be applicable to processes involving this compound. beilstein-journals.org

The choice of reagents and catalysts is also critical for industrial-scale synthesis. While some laboratory methods may use expensive or hazardous reagents, industrial processes often necessitate the use of more economical and safer alternatives. For example, while lithium aluminum hydride is a powerful reducing agent for nitrile to amine conversions in the lab, catalytic hydrogenation over a nickel catalyst is often preferred in industrial settings.

Furthermore, downstream processing, including product purification and waste management, are significant considerations in industrial synthesis. Methods like recrystallization and distillation are commonly employed for purification. The development of sustainable and economically viable processes is an ongoing area of research in the chemical industry. This includes the exploration of greener solvents, catalytic systems with high turnover numbers, and processes that minimize waste generation.

| Parameter | Laboratory Scale Consideration | Industrial Scale-Up Consideration |

| Reaction Control | Manual control of temperature, pressure, and additions. | Automated reactor systems for precise control and consistency. vulcanchem.com |

| Safety | Small quantities minimize risk. | Potential for hazardous intermediates like N-chloroamines requires advanced safety protocols, such as continuous-flow reactors. beilstein-journals.org |

| Reagents | Use of potent but potentially hazardous or expensive reagents (e.g., LiAlH4). | Preference for more economical and safer reagents and catalysts (e.g., catalytic hydrogenation). |

| Yield Optimization | Focus on proof-of-concept and obtaining pure product for characterization. | High yield is critical for economic viability; extensive optimization of reaction conditions is required. vulcanchem.com |

| Purification | Column chromatography is common. | Recrystallization and distillation are more common and scalable methods. |

| Throughput | Low throughput is acceptable. | High throughput is a primary goal. |

Chemical Reactivity and Mechanistic Investigations of 4 Chlorobutan 1 Amine

Nucleophilic Substitution Reactions Involving the Chloride Moiety

The presence of a chlorine atom on the terminal carbon of the butane (B89635) chain makes 4-chlorobutan-1-amine a substrate for nucleophilic substitution reactions. cymitquimica.comucsb.edu The carbon-chlorine bond is polar, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. ucsb.educhemrevise.org As a primary alkyl halide, these substitutions typically proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. chemrevise.orgstudymind.co.ukpearson.com In this single-step, concerted process, the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. ucsb.edupearson.com The rate of this reaction is dependent on the concentrations of both the this compound substrate and the attacking nucleophile. chemrevise.org

The reactivity in such substitutions is governed by the strength of the carbon-halogen bond. Weaker bonds are broken more easily, leading to faster reaction rates. The carbon-chlorine bond is intermediate in strength compared to other carbon-halogen bonds, which influences its reactivity relative to other 4-halobutan-1-amines. chemrevise.org

Table 1: Comparison of Average Carbon-Halogen Bond Enthalpies

| Bond | Average Bond Enthalpy (kJ/mol) | Relative Reactivity Trend |

|---|---|---|

| C-F | 485 | Lowest |

| C-Cl | 339 | Moderate |

| C-Br | 285 | High |

| C-I | 213 | Highest |

This table illustrates the general trend in bond strength and its inverse relationship with reactivity in nucleophilic substitution reactions.

A prominent reaction of this compound is its cyclization to form pyrrolidine (B122466), a five-membered saturated heterocycle. This transformation is an intramolecular nucleophilic substitution, where the nucleophilic primary amine group at one end of the molecule attacks the electrophilic carbon bearing the chlorine atom at the other end. gacariyalur.ac.in This process is often facilitated by the addition of a strong base, which deprotonates the amine to increase its nucleophilicity. researchgate.netmdpi.com

The reaction is a classic example of an intramolecular SN2 reaction. Recent advancements have also demonstrated biocatalytic approaches for the synthesis of substituted pyrrolidines starting from related ω-chloroketones, where the enzymatically formed chiral amine undergoes spontaneous cyclization. acs.org

Intermolecular reactions are also common. For instance, this compound can be used to alkylate other nucleophiles. When it reacts with a separate amine, such as dimethylamine, it can form products like 4-(dimethylamino)butan-1-ol (B82855) (if starting from 4-chlorobutan-1-ol) through direct alkylation. smolecule.com

The kinetics of substitution reactions involving primary halogenoalkanes like this compound are well-established to generally follow a second-order rate law, characteristic of the SN2 mechanism: Rate = k[R-Cl][Nu⁻]. ucsb.educhemrevise.org This indicates that the rate-determining step involves both the substrate and the nucleophile. chemrevise.org

Kinetic studies on analogous systems show that activation parameters, such as the entropy of activation (ΔS‡), can provide insight into the mechanism. A dissociative mechanism (SN1), which proceeds through a carbocation intermediate, is typically associated with positive entropies of activation, whereas the associative nature of the SN2 transition state results in a more ordered system. researchgate.net For primary substrates like this compound, an SN1 pathway is highly unfavorable due to the instability of the resulting primary carbocation. chemrevise.org Therefore, reactions proceed via the SN2 pathway, which does not involve a carbocation intermediate. ucsb.edu

Thermodynamically, the formation of stable products like the five-membered pyrrolidine ring is a highly favorable process, driving the intramolecular cyclization reaction forward.

Intra- and Intermolecular Cyclization Pathways (e.g., to Pyrrolidine Derivatives)

Reactivity of the Primary Amine Functional Group

The primary amine group in this compound is both basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. cymitquimica.com This allows it to participate in a wide array of chemical reactions.

As a nucleophile, the amine group can be readily alkylated by reacting with alkyl halides. This can lead to the formation of secondary and tertiary amines. However, such reactions can sometimes result in a mixture of products due to the potential for multiple alkylations on the nitrogen atom. chemrevise.org

More commonly, the amine is subjected to acylation. This reaction involves treating this compound with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. The product is an N-acylated derivative, an amide. uit.no For example, reaction with 4-chlorobutyryl chloride in the presence of a Lewis acid like aluminum chloride can be used to synthesize amide-containing compounds. acs.org Acylation is a fundamental transformation in organic chemistry, often used to protect amines or to build more complex molecular architectures. asiaresearchnews.com

Table 2: General Conditions for Amine Acylation

| Acylating Agent | Catalyst/Base | Solvent | Product Type |

|---|---|---|---|

| Acid Chloride (R-COCl) | Pyridine, Triethylamine (B128534), or NaOH | Dichloromethane, THF, Water | Amide |

| Acid Anhydride ((RCO)₂O) | None or catalytic acid/base | Aprotic solvents or neat | Amide |

| Carboxylic Acid (R-COOH) | Carbodiimide (e.g., DCC, EDC) | Dichloromethane, DMF | Amide |

This table provides a summary of common laboratory conditions for the acylation of primary amines.

The primary amine of this compound reacts with aldehydes or ketones in a condensation reaction to form imines, which are compounds containing a carbon-nitrogen double bond (C=N). libretexts.org These are also commonly referred to as Schiff bases. dergipark.org.tr The reaction is reversible and typically catalyzed by acid. libretexts.org

The mechanism involves two main stages:

Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. youtube.comshodhsagar.com

Dehydration: The carbinolamine is then protonated on the oxygen atom under acidic conditions, turning the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product. libretexts.orgyoutube.com

The pH of the reaction medium must be carefully controlled; it is generally most effective around a pH of 5. libretexts.orglibretexts.org If the pH is too low, the amine becomes protonated and non-nucleophilic. If the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

Beyond intramolecular cyclization to pyrrolidine, the primary amine of this compound serves as a synthon for a variety of other heterocyclic systems. The amine's nucleophilicity allows it to be incorporated into ring structures through reactions with suitable bifunctional electrophiles.

For example, primary amines are key starting materials in multi-component reactions and cycloaddition reactions for synthesizing complex nitrogen-containing heterocycles. researchgate.netx-chemrx.com They can react with reagents like diketene (B1670635) in 1,4-dipolar cycloadditions to form fused pyrimidinone rings. clockss.org The ability to use simple amine precursors to construct diverse heterocyclic scaffolds is a powerful strategy in medicinal chemistry and materials science. asiaresearchnews.comx-chemrx.com

Table 3: Examples of Heterocyclic Synthesis Involving a Primary Amine

| Reactant 1 | Reactant 2 | Heterocyclic Product Class |

|---|---|---|

| Primary Amine | Diketene | Fused Pyrimidinones |

| Primary Amine | α,β-Unsaturated Ketone | Dihydropyridines |

| Primary Amine | 1,3-Dicarbonyl Compound, Aldehyde | Dihydropyrimidines (Biginelli Reaction) |

This table provides illustrative examples of how a primary amine function can be used to construct different heterocyclic rings.

Formation of Imines and Schiff Base Ligands

Chemo- and Regioselectivity in Reactions of this compound

The presence of two reactive sites on the this compound molecule—the nitrogen atom of the amine group and the carbon atom bonded to the chlorine atom—raises questions of selectivity in its reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site at which a reaction occurs when multiple positions are available. In the case of this compound, these selectivities are most prominently displayed in nucleophilic substitution reactions.

The primary amine is nucleophilic, while the primary alkyl chloride provides an electrophilic carbon center. This duality allows for two principal reaction pathways: intermolecular and intramolecular nucleophilic substitution.

Intermolecular Reaction: The amine group of one molecule can act as a nucleophile and attack the chlorinated carbon of another molecule, leading to dimerization or polymerization. This reaction pathway is a classic example of N-alkylation. However, direct alkylation of primary amines with alkyl halides can be difficult to control. The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to subsequent alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts, resulting in a mixture of products. wikipedia.org

Intramolecular Reaction (Cyclization): The amine group can attack the electrophilic carbon atom within the same molecule, leading to the formation of a cyclic product. Given the four-carbon chain separating the amine and the chloro group, this intramolecular reaction yields a stable five-membered ring, pyrrolidine. metoree.comresearchgate.net

In practice, the intramolecular pathway is highly favored, especially in the presence of a base. The base deprotonates the ammonium salt form or the amine itself, increasing its nucleophilicity and facilitating the intramolecular SN2 reaction. This process is an efficient method for the synthesis of pyrrolidine and its derivatives. metoree.comresearchgate.netgacariyalur.ac.in The high regioselectivity for the formation of the five-membered ring is a classic example of the thermodynamic and kinetic favorability of forming such structures in cyclization reactions.

The chemoselectivity of this compound is thus overwhelmingly directed towards intramolecular cyclization, making it a valuable starting material for pyrrolidine synthesis. This preference is so strong that the compound is often used specifically for this purpose in laboratory settings. metoree.com

Table 1: Competing Reaction Pathways for this compound

| Reaction Type | Reactants | Product(s) | Selectivity |

| Intramolecular Cyclization | This compound, Base | Pyrrolidine | Highly Favored (High Regio- and Chemoselectivity) |

| Intermolecular N-Alkylation | 2 molecules of this compound | N-(4-chlorobutyl)butan-1,4-diamine, and further alkylated products | Generally Disfavored; leads to low selectivity and product mixtures wikipedia.org |

Advanced Mechanistic Elucidation Studies

The primary reaction of this compound, its conversion to pyrrolidine, is mechanistically straightforward and serves as a textbook example of an intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction.

The mechanism proceeds via the following steps:

Activation of the Nucleophile: In the presence of a base, the primary amine (or its corresponding ammonium salt) is deprotonated, enhancing its nucleophilicity.

Intramolecular Attack: The lone pair of electrons on the nitrogen atom attacks the electron-deficient carbon atom bonded to the chlorine atom (the electrophilic center). This occurs in a single, concerted step.

Transition State: The reaction proceeds through a five-membered ring transition state where the new N-C bond is forming concurrently as the C-Cl bond is breaking.

Product Formation: The chloride ion is expelled as the leaving group, resulting in the formation of the stable, five-membered pyrrolidine ring.

This intramolecular SN2 mechanism explains the high efficiency and selectivity of the cyclization. While this mechanism is well-established, advanced mechanistic studies in related systems often employ computational and spectroscopic techniques to probe the finer details of the reaction dynamics. For instance, studies on similar haloamines or related cyclization reactions might involve:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate the energy of the transition state, and compare the activation barriers for competing pathways (e.g., intra- vs. intermolecular reactions). Such studies can provide quantitative insights into the observed selectivity. beilstein-journals.org

Kinetic Studies: Detailed kinetic analysis of the cyclization under various conditions (e.g., different solvents, temperatures, and bases) can provide experimental data to support the proposed mechanism and quantify the influence of these parameters on the reaction rate.

Spectroscopic Monitoring: In-situ monitoring of the reaction using techniques like NMR or IR spectroscopy can help identify any transient intermediates and follow the concentration of reactants and products over time, offering a more dynamic view of the reaction progress.

While specific advanced mechanistic studies focusing solely on this compound are not extensively documented in readily available literature, the principles are drawn from a vast body of research on nucleophilic substitution and cyclization reactions. ucsb.eduucsb.edu For example, detailed experimental and computational mechanistic studies have been performed on complex, multi-step reactions that generate pyrrolidine rings, such as photoinduced chloroamination cyclization cascades. researchgate.net These advanced studies help to build a more complete understanding of the fundamental principles that govern the reactivity of molecules like this compound.

Table 2: Key Mechanistic Features of this compound Cyclization

| Feature | Description |

| Reaction Type | Intramolecular Nucleophilic Substitution (SN2) |

| Nucleophile | Primary amine group (-NH2) |

| Electrophilic Center | Carbon atom bonded to chlorine (C-Cl) |

| Leaving Group | Chloride ion (Cl-) |

| Key Intermediate | None (concerted mechanism) |

| Product | Pyrrolidine |

| Stereochemistry | Inversion of configuration at the carbon center (if chiral) |

Applications of 4 Chlorobutan 1 Amine in Contemporary Organic Synthesis

Building Block in the Construction of Diverse Carbon Skeletons

The dual reactivity of 4-chlorobutan-1-amine, stemming from its nucleophilic amine group and the electrophilic carbon bearing the chlorine atom, makes it a valuable reagent for constructing varied carbon skeletons. cymitquimica.com The primary amine can readily participate in nucleophilic substitution and addition reactions, while the chloro group serves as a leaving group in substitutions or as a handle for organometallic coupling reactions. This allows for the sequential or one-pot introduction of different functionalities, leading to the assembly of complex molecular frameworks.

The amine functionality allows for reactions such as alkylation and acylation, contributing to its versatility in building larger molecules. cymitquimica.com For instance, it can be used as a precursor in the synthesis of other organic compounds, acting as a foundational piece in more elaborate chemical structures. smolecule.com Its ability to participate in various chemical reactions makes it a significant intermediate in the production of not only pharmaceuticals but also agrochemicals. cymitquimica.com

Precursor for Nitrogen-Containing Heterocycles

One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceutical agents. nih.gov The intramolecular cyclization of this compound and its derivatives is a common and efficient strategy for forming five- and six-membered rings.

Synthesis of Pyrrolidine (B122466) Derivatives

This compound is a well-established precursor for the synthesis of pyrrolidines, a five-membered nitrogen-containing heterocycle. nih.govmetoree.com The laboratory synthesis of pyrrolidine often involves the treatment of this compound with a strong base. nih.govwikipedia.orgresearchgate.net This reaction proceeds via an intramolecular nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine, leading to ring closure and the formation of the pyrrolidine ring. metoree.com This method can be utilized to produce a variety of pyrrolidine derivatives through cascade reactions. metoree.comwikipedia.org Pyrrolidine and its derivatives are important in medicinal chemistry and are found in many natural and synthetic drugs. wikipedia.org

| Precursor | Reagent | Product | Application |

| This compound | Strong Base | Pyrrolidine | Organic Synthesis, Medicinal Applications metoree.com |

Synthesis of Piperazine (B1678402) Derivatives

While direct cyclization of this compound leads to pyrrolidine, its derivatives are instrumental in the synthesis of piperazine rings, a six-membered heterocycle containing two nitrogen atoms. For instance, 1-(4-benzhydrylpiperazin-1-yl)-4-chlorobutan-1-one, a derivative of this compound, is used in the synthesis of novel benzhydryl piperazine derivatives. ijpsr.com These compounds are synthesized through reactions with various amines, such as tryptamine. ijpsr.com Piperazine derivatives are a significant class of compounds in medicinal chemistry with a broad spectrum of biological activities. ontosight.ai

| Reactant 1 | Reactant 2 | Product | Application |

| 1-(4-benzhydrylpiperazin-1-yl)-4-chlorobutan-1-one | Tryptamine | N-(2-(1H-indol-3-yl)ethyl)-4-(4-benzhydrylpiperazin-1-yl)butan-1-amine | Anticonvulsant Activity ijpsr.com |

Other Cyclic Amine Systems

The versatility of this compound extends to the synthesis of other cyclic amine systems. Its bifunctional nature allows for its incorporation into more complex heterocyclic structures through multi-step reaction sequences. For example, it can serve as a precursor for intermediates that are then used to construct larger ring systems or polycyclic frameworks containing nitrogen.

Role in Pharmacophore Synthesis and Medicinal Chemistry Intermediates

This compound and its derivatives are pivotal intermediates in the synthesis of pharmacophores, the essential molecular features responsible for a drug's biological activity. cymitquimica.com Its ability to introduce a four-carbon chain with a terminal amine group is a valuable strategy in drug design and development. cymitquimica.com

Anticancer Agent Precursors (e.g., Microtubule Stabilizers)

This compound serves as a critical building block in the synthesis of various heterocyclic compounds that are precursors to potent anticancer agents. Its utility is particularly noted in the construction of molecules designed to interact with tubulin, a key protein involved in cell division. Microtubules, dynamic polymers of tubulin, are a prime target for anticancer drugs because their stabilization or destabilization can arrest the cell cycle and lead to apoptosis (programmed cell death) in cancer cells. oncotarget.com

Research has focused on synthesizing derivatives that act as microtubule-stabilizing or -destabilizing agents. oncotarget.commdpi.com For instance, the pyrrolidine ring, a structure readily accessible from this compound, is a core motif in several bioactive molecules, including the anticancer drug larotrectinib. mdpi.comacs.org A biocatalytic approach using transaminases on ω-chloroketones, which can be derived from precursors like this compound, allows for the asymmetric synthesis of 2-substituted pyrrolidines with high enantiomeric excess. acs.orgacs.org This method is significant for producing chiral intermediates required for targeted therapies.

Furthermore, this compound is instrumental in creating more complex heterocyclic systems investigated for their anticancer properties. Studies have explored the synthesis of 2-anilino triazolopyrimidines, which have shown potent activity as tubulin polymerization inhibitors. mdpi.com One derivative, bearing a p-toluidino substituent, was found to be a highly effective inhibitor of tubulin polymerization and induced apoptosis in cancer cell lines. mdpi.com These findings underscore the role of this compound in providing the flexible four-carbon aminoalkyl chain necessary for building these complex and biologically active molecules.

Table 1: Examples of Anticancer Precursors Synthesized Using this compound Derivatives

| Precursor Class | Synthetic Target Example | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Arylpyrrolidines | (R)-2-(p-chlorophenyl)pyrrolidine | Motif in APIs like larotrectinib | acs.orgacs.org |

| Triazolopyrimidines | 2-(p-toluidino) derivative | Tubulin Polymerization Inhibitor | mdpi.com |

| Phenoxybutanamines | 4-(2,4-Di-tert-pentylphenoxy)butan-1-amine (B1594784) derivatives | Cytotoxic effects via apoptosis induction |

Precursors for Neurodegenerative Disease Agents

The structural framework of this compound is foundational in the synthesis of agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov A key synthetic application is the creation of pyrrolidine derivatives. mdpi.com Pyrrolidine can be conventionally synthesized through the reaction of this compound with a strong base. mdpi.com Pyrrolidine dithiocarbamate, a derivative, is a potent inducer of the NRF2 signaling pathway, which helps protect against oxidative stress, a major contributor to neurodegeneration. mdpi.com

Compounds derived from this compound have also been investigated as acetylcholinesterase (AChE) inhibitors. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial in treating cognitive symptoms associated with Alzheimer's disease. nih.gov For example, 4-(2,4-Di-tert-pentylphenoxy)butan-1-amine, synthesized using this compound, serves as a precursor for compounds showing potential as AChE inhibitors.

Moreover, the synthesis of multifunctional agents targeting various aspects of neurodegeneration often employs aminoalkyl chains derived from this compound. nih.gov Research into hispidol (B191410) analogs has produced compounds with an O6-aminoalkyl chain that exhibit selective monoamine oxidase-B (MAO-B) inhibition, AChE inhibition, and anti-neuroinflammatory properties. nih.gov One such compound, 3bc , demonstrated in vivo activity in improving memory and cognitive impairments, highlighting the therapeutic potential of scaffolds built using this compound. nih.gov

Table 2: Research Findings on Neuroprotective Agents Derived from this compound

| Derivative/Target | Biological Activity/Mechanism | Disease Target | Reference |

|---|---|---|---|

| Pyrrolidine dithiocarbamate | NRF2 signaling pathway induction, neuroprotection | General Neurodegeneration | mdpi.com |

| 4-(2,4-Di-tert-pentylphenoxy)butan-1-amine derivatives | Acetylcholinesterase (AChE) inhibition | Alzheimer's Disease | |

| O6-Aminoalkyl-hispidol analogs (e.g., Compound 3bc) | Multifunctional: MAO-B inhibition, AChE inhibition, anti-inflammatory | Neurodegenerative Diseases | nih.gov |

Antimicrobial Compound Precursors

This compound is a valuable precursor for synthesizing heterocyclic compounds with potential antimicrobial applications. The amine and chloro functionalities allow for its incorporation into various molecular scaffolds known to exhibit antimicrobial activity. cymitquimica.com One of the most prominent applications is in the synthesis of 1,2,3-triazole derivatives. researchgate.net The 1,2,3-triazole ring system can act as a linker in creating "hybrid molecules" and is a recognized pharmacophore in compounds with antimicrobial, antifungal, and antiviral properties. researchgate.net

The synthesis of these antimicrobial agents often involves click chemistry, where a derivative of this compound (e.g., an azide (B81097) formed from the chloride) can be reacted with an alkyne to form the stable triazole ring. This approach has been used to create conjugates of different antibiotic agents, aiming to overcome bacterial resistance. google.com For instance, conjugates of aminoglycosides and quinolones, which have different mechanisms of action, have been developed. google.com The flexible linker, which can be derived from this compound, connects the two pharmacophores.

Additionally, other heterocyclic systems with known antimicrobial efficacy, such as 1,3,4-oxadiazoles, can be synthesized using building blocks derived from this compound. uni-regensburg.de Compounds containing the 1,3,4-oxadiazole (B1194373) moiety have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal effects. uni-regensburg.de The versatility of this compound allows chemists to construct a diverse library of such compounds for screening and development of new antimicrobial therapies.

Contributions to Agrochemical Research and Development

In addition to its role in pharmaceuticals, this compound and its hydrochloride salt are recognized as important intermediates in the agrochemical industry. cymitquimica.comlookchem.com The bifunctional nature of the molecule, containing both a reactive chlorine atom and a nucleophilic amine group, makes it a versatile building block for the synthesis of a wide range of more complex molecules used in agriculture. cymitquimica.com

While specific, publicly detailed synthetic routes for commercial pesticides or herbicides starting from this compound are often proprietary, its classification as an agrochemical intermediate by chemical suppliers points to its established use in the field. lookchem.com The structures of many modern agrochemicals feature nitrogen-containing heterocyclic rings or substituted amine functionalities, for which this compound is an ideal starting material. Its use allows for the introduction of a four-carbon chain that can be cyclized to form rings like pyrrolidine or used as a flexible linker to connect different pharmacophoric groups, contributing to the development of new active ingredients for crop protection. mdpi.com

Advanced Spectroscopic and Spectrometric Characterization of 4 Chlorobutan 1 Amine and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including 4-chlorobutan-1-amine. This technique provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) spectroscopy of this compound provides information on the number of different types of protons and their neighboring environments. The chemical shifts in a ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, protons adjacent to the electronegative chlorine atom and the amine group will be deshielded and appear at a higher chemical shift (downfield) compared to the protons in the middle of the butyl chain. The integration of the peaks corresponds to the relative number of protons of each type. ulethbridge.ca Splitting patterns, or multiplicity, arise from the interaction of neighboring protons and can be used to deduce the connectivity of the molecule. docbrown.info

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. Similar to ¹H NMR, the chemical shifts of the carbon signals are influenced by the electronegativity of attached atoms. The carbon bonded to the chlorine atom will have a significantly different chemical shift compared to the carbon bonded to the nitrogen atom and the other methylene (B1212753) carbons in the chain.

A representative, though not experimentally derived, table of expected chemical shifts for this compound is provided below.

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| CH ₂-Cl | ~3.6 | ~45 |

| CH ₂-CH₂Cl | ~1.9 | ~32 |

| CH ₂-CH₂NH₂ | ~1.7 | ~40 |

| CH ₂-NH₂ | ~2.8 | ~42 |

| NH ₂ | Broad singlet, ~1.5-3.0 | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

For more complex molecules, such as reaction products of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity within the molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing the proton-proton connectivity through the carbon skeleton of a molecule. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of directly attached carbon atoms. It allows for the unambiguous assignment of which protons are bonded to which carbons. youtube.comliverpool.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across heteroatoms (like nitrogen or oxygen) and for piecing together different fragments of a molecule. youtube.comliverpool.ac.uk

These advanced 2D NMR techniques were instrumental in confirming the structure of reaction products in various studies, such as the synthesis of 1-ethyl-3-methylimidazole-2-thione and in the asymmetric synthesis of propargylamines. rsc.orgbeilstein-journals.org

1H NMR and 13C NMR Applications

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. fiveable.me For this compound, with a molecular formula of C₄H₁₀ClN, the average mass is 107.581 amu and the monoisotopic mass is 107.050177 amu. chemspider.com

In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). fiveable.me The fragmentation pattern is often characteristic of the molecule's structure. For aliphatic amines like this compound, a common fragmentation pattern is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This would lead to the formation of a stable iminium ion. The presence of a chlorine atom also introduces a characteristic isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

In the analysis of reaction products, such as in the derivatization of amino acids with 1-chlorobutane, mass spectrometry is crucial for confirming the successful modification of the molecule. cuni.cz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org Different functional groups absorb infrared radiation at characteristic frequencies, leading to a unique IR spectrum. copbela.org

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (primary amine) | Stretch | 3300-3500 (typically two bands for a primary amine) fiveable.meorgchemboulder.com |

| N-H | Bend | 1580-1650 orgchemboulder.com |

| C-H (aliphatic) | Stretch | 2850-2960 libretexts.org |

| C-N (aliphatic amine) | Stretch | 1020-1250 orgchemboulder.com |

| C-Cl | Stretch | 600-800 |

The presence of two bands in the N-H stretching region is a clear indication of a primary amine (R-NH₂). orgchemboulder.com The C-N stretching vibration for aliphatic amines is also a key identifier. orgchemboulder.com

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : These are powerful techniques for separating and quantifying the components of a mixture. cellmosaic.com A reverse-phase HPLC method using a C18 or similar column can be used to assess the purity of this compound. rsc.org UPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. fishersci.atresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and reaction products, providing both retention time and mass-to-charge ratio information for each component. fishersci.at

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is well-suited for the analysis of volatile compounds. researchgate.net this compound and many of its derivatives can be analyzed by GC-MS, often after a derivatization step to increase their volatility. researchgate.net This technique provides excellent separation and definitive identification of the components based on their mass spectra.

Theoretical and Computational Chemistry Studies on 4 Chlorobutan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the electronic properties and intrinsic reactivity of a molecule. studymind.co.uk These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. numberanalytics.com

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules to predict their reactivity. numberanalytics.comuniroma2.it It offers a balance between accuracy and computational cost, making it suitable for a range of chemical systems. mdpi.com For 4-chlorobutan-1-amine, DFT can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. aps.org

The electronic structure is characterized by the polar C-Cl bond and the lone pair of electrons on the nitrogen atom. ucsb.edu The nitrogen atom acts as a nucleophilic center, while the carbon atom bonded to chlorine is an electrophilic site. DFT calculations can quantify these characteristics by mapping the electrostatic potential and calculating atomic charges. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the amine group, indicating its readiness to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) is associated with the anti-bonding σ* orbital of the C-Cl bond, marking it as the site for nucleophilic attack.

Conceptual DFT provides reactivity indices that predict chemical behavior. For this compound, these indices can help determine the likelihood of its various potential reactions.

| Calculated Property | Predicted Value/Characteristic | Significance for Reactivity |

| HOMO Energy | High (less negative) | Indicates a strong electron-donating ability (nucleophilicity) of the amine group. |

| LUMO Energy | Low (less positive) | Indicates a high electron-accepting ability (electrophilicity) at the C-Cl bond. |

| HOMO-LUMO Gap | Small | Suggests higher reactivity and lower kinetic stability. |

| Dipole Moment | Significant | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Fukui Functions | High value on N, High value on C-Cl | Predicts the nitrogen atom as the primary site for electrophilic attack and the chlorine-bearing carbon as the site for nucleophilic attack. |

This table presents expected trends for this compound based on DFT principles applied to similar haloalkanes and amines.

Mechanistic studies on related compounds have utilized DFT to model reaction pathways, such as identifying transition states for substitution reactions. For instance, DFT calculations on the iodination of similar chloro-butyl-amide structures have revealed the role of anchimeric assistance from adjacent functional groups, a phenomenon potentially relevant to the reactivity of this compound. uit.no

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. fiveable.menumberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though often at a higher computational cost than DFT. numberanalytics.comfiveable.me

For this compound, ab initio calculations can be used to precisely determine:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformer. Studies on the related molecule 3-chloropropan-1-ol have used ab initio methods to determine its structural parameters. doi.org

Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which can be used to identify the molecule and characterize its vibrational modes.

Thermochemical Data: Enthalpies of formation and reaction energies can be calculated with high accuracy.

These methods are particularly valuable for studying systems where experimental data is unavailable or for benchmarking the accuracy of less computationally expensive methods like DFT. fiveable.me

Density Functional Theory (DFT) Applications to Electronic Structure and Reactivity

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in various spatial arrangements, or conformations. sfu.ca Conformational analysis aims to identify the stable conformers and map their relative energies on a potential energy surface. rsc.org

Rotation around the C-C bonds leads to different conformers, primarily described by trans (anti) and gauche arrangements. The relative stability of these conformers is governed by a balance of steric hindrance and electronic effects, such as intramolecular hydrogen bonding between the amine group and the chlorine atom. Computational studies on similar molecules like dopamine (B1211576) have shown that different conformers can have significantly different energies and that the solvent can influence their relative stability. rsc.org For this compound, a G-G (gauche-gauche) conformation might be stabilized by an intramolecular N-H···Cl hydrogen bond, while an all-trans conformation would minimize steric repulsion. Computational methods can map the energy landscape to find the global minimum energy structure and the energy barriers between different conformers. chemrxiv.org

| Conformer Dihedral Angle (N-C1-C2-C3) | Conformer Dihedral Angle (C1-C2-C3-C4) | Expected Relative Energy | Key Stabilizing/Destabilizing Factors |

| Gauche | Gauche | Low | Potential for stabilizing intramolecular N-H···Cl interaction. |

| Gauche | Trans | Intermediate | Mix of steric and potential electronic effects. |

| Trans | Gauche | Intermediate | Mix of steric and potential electronic effects. |

| Trans | Trans | Low | Minimization of steric repulsion between terminal groups. |

This table illustrates the primary conformers based on the butane (B89635) backbone and the expected energetic considerations.

Reaction Mechanism Modeling and Transition State Analysis

A key reaction of this compound is its intramolecular nucleophilic substitution to form pyrrolidine (B122466), a five-membered ring. nih.gov This is a classic example of an intramolecular SN2 reaction where the nucleophilic amine group attacks the electrophilic carbon bearing the chlorine atom, which acts as the leaving group. libretexts.org

Computational modeling is essential for elucidating the mechanism of this cyclization. nih.gov By calculating the potential energy surface along the reaction coordinate, chemists can identify the transition state (TS)—the highest energy point on the minimum energy path between reactant and product. ox.ac.uk The structure of the TS provides insight into the bonding changes occurring during the reaction. For the intramolecular SN2 cyclization of this compound, the TS would feature a partially formed C-N bond and a partially broken C-Cl bond in a constrained, cyclic arrangement. docbrown.info

DFT calculations can determine the activation energy (the energy difference between the reactant and the TS), which is a key predictor of the reaction rate. researchgate.net Analysis of the TS can also reveal "E1-like" character, where the C-Cl bond breaking is more advanced than C-N bond formation. researchgate.net Such studies help explain why five-membered rings form readily in this type of reaction.

Prediction of Reactivity, Chemo- and Regioselectivity

This compound is a bifunctional compound, meaning it has two reactive functional groups. This leads to questions of selectivity in its reactions. libretexts.org

Chemoselectivity refers to the preferential reaction of one functional group over another. In an intermolecular reaction with a reagent that can react with either the amine or the alkyl chloride, computational methods can predict which site is more reactive. For example, when reacting with an electrophile, the amine group is expected to be the reactive site. Conversely, with a nucleophile, substitution at the C-Cl bond is expected.

Regioselectivity concerns where on a molecule a reaction occurs. While less relevant for the primary intramolecular cyclization, it becomes important in intermolecular reactions. For example, if the amine were to add to an unsymmetrical system, computational models could predict the major product. youtube.com

Computational tools like Fukui functions and electrostatic potential maps derived from DFT calculations are used to predict the most likely sites for nucleophilic and electrophilic attack, thereby predicting the chemo- and regioselectivity of reactions. pitt.eduescholarship.org

Molecular Dynamics Simulations in Solution-Phase Systems

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can model the explicit behavior of molecules in a solution. uchicago.edu MD simulations track the positions and velocities of all atoms in a system over time, providing a detailed picture of molecular motion and interactions. nih.gov

An MD simulation of this compound in an aqueous solution could be used to study:

Solvation Structure: How water molecules arrange around the hydrophilic amine headgroup and the hydrophobic alkyl chain.

Hydrogen Bonding: The dynamics of hydrogen bonds between the amine group and surrounding water molecules, as well as between water molecules themselves. researchgate.net

Diffusion: The diffusion coefficient of the molecule in water, which is a measure of its mobility in the solution. Studies on other aqueous amines have shown how molecular structure affects diffusion. nih.govchemistrydocs.com

Conformational Dynamics: How the molecule transitions between different conformations in solution and how the solvent affects the conformational equilibrium.

These simulations provide a bridge between the single-molecule picture from quantum chemistry and the macroscopic properties of the substance in solution. acs.org

Emerging Research Directions and Future Perspectives on 4 Chlorobutan 1 Amine

Development of Novel Catalytic Transformations for Derivatization

The inherent reactivity of 4-chlorobutan-1-amine makes it a prime substrate for a variety of catalytic transformations aimed at creating more complex molecular architectures. cymitquimica.com The presence of both a nucleophilic amine and an electrophilic alkyl chloride allows for selective reactions to functionalize either end of the molecule.

Recent research has focused on developing novel catalytic systems to enhance the efficiency and selectivity of these derivatization reactions. For instance, shuttle catalysis has been explored for the hydrochlorination of alkynes using related chlorinated compounds, a concept that could be extended to reactions involving this compound. ethz.ch Furthermore, the development of catalysts for the selective amination of hydrocarbons presents an opportunity to streamline the synthesis of amine-containing molecules, including derivatives of this compound. chimia.ch The goal of these new catalytic methods is often to achieve transformations under milder conditions and with greater functional group tolerance compared to traditional methods. ucd.ie

A significant area of interest is the synthesis of chiral ligands and catalysts. By reacting this compound or its derivatives with chiral precursors, novel ligands for asymmetric catalysis can be prepared. mdpi.com These reactions often involve the quaternization of a nitrogen atom within a catalyst's parent structure to create a cationic group, which can influence the catalytic activity and selectivity. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The use of continuous flow chemistry is becoming increasingly prevalent in chemical synthesis due to its advantages in safety, scalability, and process control. This compound is well-suited for integration into flow chemistry platforms. For example, the synthesis of N-benzyl-4-naphthalen-1-yloxybutan-1-amine from this compound has been demonstrated using a continuous flow setup. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.

Automated synthesis platforms, often coupled with flow chemistry, enable the rapid generation of compound libraries for screening purposes. The predictable reactivity of this compound makes it an ideal building block for such automated processes. Its ability to participate in a variety of reactions, including alkylations and acylations, allows for the creation of diverse sets of molecules with minimal manual intervention.

Exploration in Supramolecular Chemistry and Materials Science Applications

The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers exciting opportunities for this compound. The amine group can participate in hydrogen bonding and host-guest interactions, making it a candidate for the construction of self-assembling systems. For instance, related amine-containing compounds have been used to create supramolecular adsorbents for the separation of isomers. rsc.org

In materials science, derivatives of this compound can be incorporated into polymers and other materials to impart specific functionalities. The development of functional materials, such as those with tailored surface properties or specific recognition capabilities, is an active area of research. rsc.orgacs.org The ability to form inclusion complexes with host molecules like cyclodextrins opens up possibilities for applications in areas such as drug delivery and environmental remediation. researchgate.netismsc2023.org

Advanced Applications within the Drug Discovery and Development Pipeline

This compound and its derivatives are important intermediates in the synthesis of pharmaceutically active compounds. cymitquimica.comchemscene.com The pyrrolidine (B122466) ring, a common motif in many drugs, can be synthesized from this compound through an intramolecular cyclization reaction. mdpi.com

The versatility of this compound allows for its use in the creation of diverse chemical libraries for high-throughput screening in drug discovery. Structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds, often rely on the systematic modification of a core scaffold, a process where this compound can serve as a key building block. mdpi.com Furthermore, it has been used in the synthesis of nucleoside phosphate (B84403) and phosphonate (B1237965) prodrugs, which are designed to improve the delivery and efficacy of antiviral and anticancer agents. acs.org

Environmental and Sustainable Chemistry Initiatives related to Amine Synthesis

The principles of green and sustainable chemistry are increasingly influencing the design of chemical syntheses. ucd.ie For amine synthesis, this translates to the development of more environmentally friendly processes that minimize waste and utilize renewable resources. rsc.org Catalytic methods that proceed under mild conditions and use non-toxic reagents and solvents are highly desirable. ucd.ieacs.org

Research in this area includes the use of biocatalysis, where enzymes are employed to carry out chemical transformations with high selectivity and under benign conditions. acs.orgacs.org For example, laccase-catalyzed reactions in ionic liquids are being explored for green sustainable chemistry. acs.org The development of sustainable methods for producing key chemical intermediates like this compound is a critical aspect of reducing the environmental footprint of the chemical industry. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 4-Chlorobutan-1-amine, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, pyrrolidine derivatives are formed by treating this compound with a strong base (e.g., NaOH or KOH) to induce intramolecular cyclization. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct suppression.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Reaction time : Monitor via TLC or GC-MS to avoid over-reaction.

Post-synthesis, purification via fractional distillation or column chromatography is recommended .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm amine and chlorobutyl backbone.

- GC-MS to assess purity and detect low-molecular-weight impurities.

- FT-IR for functional group identification (e.g., N-H stretching at ~3300 cm⁻¹).

- Elemental analysis to validate stoichiometry (C, H, N, Cl ratios).

Comparative data from structurally similar compounds (e.g., 3-(4-chlorophenyl)propan-1-amine) can aid interpretation .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile amines.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Waste disposal : Neutralize with dilute HCl before incineration or approved chemical waste protocols .

Q. How does the chlorobutyl chain influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The primary amine group and β-chlorine atom create a favorable geometry for SN2 mechanisms. For example:

- Base strength : Strong bases (e.g., NaNH₂) deprotonate the amine, triggering intramolecular attack on the β-Cl to form pyrrolidine.

- Steric effects : Bulky substituents on the amine may hinder reactivity, requiring tailored catalysts (e.g., phase-transfer agents) .

Advanced Research Questions

Q. What are the potential neuropharmacological mechanisms of this compound derivatives, and how can these be experimentally validated?

- Methodology : Structural analogs (e.g., 1-(4-chlorophenyl)butan-2-amine) exhibit activity at serotonin (SERT) and dopamine (DAT) transporters. To test derivatives:

- In vitro assays : Radioligand binding studies using HEK-293 cells expressing SERT/DAT.

- Behavioral models : Rodent locomotor activity tests to assess stimulant/sedative effects.

Cross-validate with computational docking simulations (e.g., AutoDock Vina) to predict binding affinities .

Q. How can contradictory data on reaction yields or purity be resolved during synthesis optimization?

- Methodology : Systematic troubleshooting:

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., elimination products like 1-chlorobutene).

- Kinetic studies : Vary reaction time/temperature to map intermediate formation (e.g., aziridinium intermediates).

- Catalyst screening : Test transition metals (e.g., CuI) for side-reaction suppression.

Reference case studies from structurally similar amines (e.g., 1-(4-Bromophenyl)-4-methoxybutan-1-amine) for comparative insights .